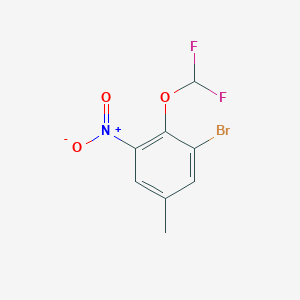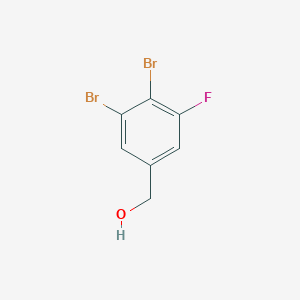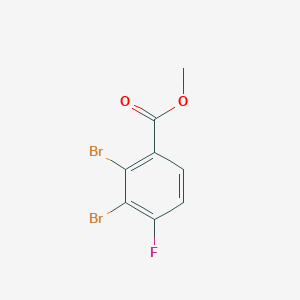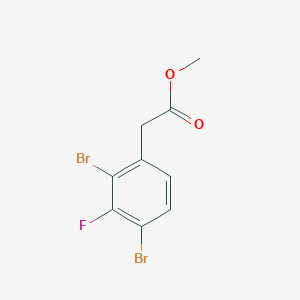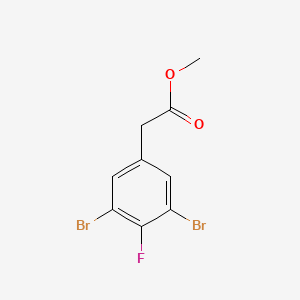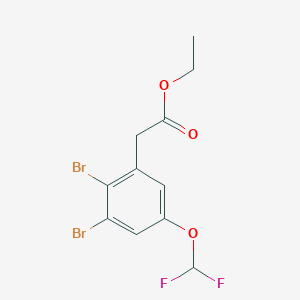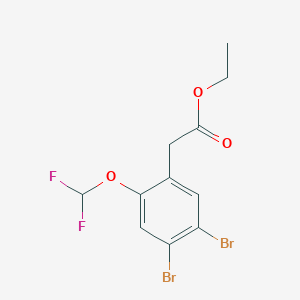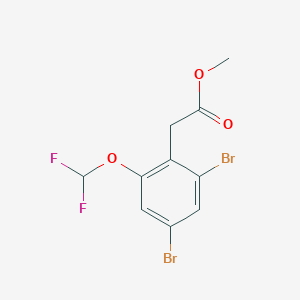
Methyl 2,6-dibromo-3,5-difluorophenylacetate
Overview
Description
Methyl 2,6-dibromo-3,5-difluorophenylacetate (DBDFPA) is a halogenated phenylacetate derivative with an array of potential applications in scientific research. It is a versatile compound that has been used in a variety of biological, biochemical, and physiological studies. DBDFPA is a highly efficient and effective reagent for synthesizing a wide range of compounds and is also used in numerous laboratory experiments.
Scientific Research Applications
Methyl 2,6-dibromo-3,5-difluorophenylacetate is used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including organic compounds, metal complexes, and polymers. It has also been used in the synthesis of drugs, such as antivirals and antibiotics. Additionally, Methyl 2,6-dibromo-3,5-difluorophenylacetate has been used as a catalyst in a variety of chemical reactions, such as the oxidation of carbon-hydrogen bonds and the hydrolysis of esters. It has also been used in the synthesis of pharmaceutical intermediates and in the production of polymers.
Mechanism of Action
The mechanism of action of Methyl 2,6-dibromo-3,5-difluorophenylacetate is not fully understood. However, it is believed that the halogenated phenylacetate derivative is able to act as an electron donor, resulting in the formation of a covalent bond between the halogen and the carbon atom of the substrate. This covalent bond can then be used to facilitate the transfer of electrons from the substrate to the halogen, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2,6-dibromo-3,5-difluorophenylacetate are not well understood. However, it has been shown to have antimicrobial activity, which may be due to its ability to interact with the cell membrane of bacteria and fungi. Additionally, it has been shown to inhibit the activity of enzymes, such as proteases and phosphatases. It has also been shown to have cytotoxic effects on certain cancer cells, which may be due to its ability to interact with DNA.
Advantages and Limitations for Lab Experiments
The use of Methyl 2,6-dibromo-3,5-difluorophenylacetate in laboratory experiments offers several advantages. It is a highly efficient and effective reagent for synthesizing a wide range of compounds. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of Methyl 2,6-dibromo-3,5-difluorophenylacetate in laboratory experiments. It is a volatile compound, which can make it difficult to work with in certain experiments. Additionally, it is not very stable in aqueous media, making it difficult to use in experiments that require the use of aqueous solutions.
Future Directions
The potential future directions for Methyl 2,6-dibromo-3,5-difluorophenylacetate are numerous. One potential direction is the further exploration of its antimicrobial activity, as well as its potential application in the development of new drugs. Additionally, further research could be conducted on its cytotoxic effects and its potential use in cancer therapy. Additionally, further research could be conducted on its ability to interact with DNA and its potential application in gene therapy. Finally, further research could be conducted on its use in the synthesis of pharmaceutical intermediates and polymers.
properties
IUPAC Name |
methyl 2-(2,6-dibromo-3,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(10)5(12)3-6(13)9(4)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIFNPPZYUBJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dibromo-3,5-difluorophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



